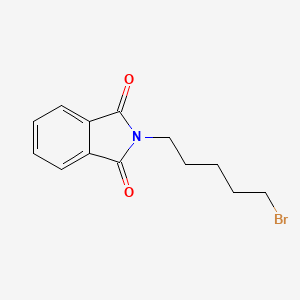

N-(5-Bromopentyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83526. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVHAKICMNABGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241824 | |

| Record name | N-(5-Bromopentyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954-81-4 | |

| Record name | N-(5-Bromopentyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 954-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Bromopentyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(5-Bromopentyl)phthalimide: A Technical Guide for Synthetic and Medicinal Chemistry

Introduction: The Strategic Role of a Bifunctional Linker

N-(5-Bromopentyl)phthalimide (CAS No. 954-81-4) is a crystalline solid that serves as a cornerstone intermediate in advanced organic synthesis.[1] Its value lies not in its own biological activity, but in its bifunctional nature, featuring a terminal alkyl bromide and a masked primary amine in the form of a stable phthalimide group. This structure makes it an exemplary reagent for introducing a five-carbon aminoalkyl chain into a wide array of molecules.

For researchers in drug development and materials science, this compound is more than a simple building block; it is a strategic linker. The phthalimide group provides a robust, non-basic, and sterically shielded nitrogen nucleophile precursor, preventing the common issue of over-alkylation that plagues direct reactions with ammonia or primary amines.[2] The terminal bromide offers a reliable electrophilic site for nucleophilic substitution reactions. This guide provides an in-depth examination of its properties, synthesis, reactivity, and core applications, offering field-proven insights for its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. This compound is typically a white to light yellow crystalline powder.[1] Its solubility profile—generally insoluble in water but soluble in organic solvents like dichloromethane and acetone—is characteristic of its nonpolar alkyl chain and large aromatic system.[3]

Core Properties Summary

| Property | Value | Source(s) |

| CAS Number | 954-81-4 | [4][5] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [4][6] |

| Molecular Weight | 296.16 g/mol | [5][6] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 59-64 °C | [5] |

| Boiling Point | 393.1 °C (Predicted) | [7] |

| Density | 1.459 g/cm³ (Predicted) | [7] |

| Solubility | Insoluble in water; Soluble in acetone, DCM | [3] |

Spectroscopic Analysis

Verifying the identity and purity of this compound is critical before its use in multi-step syntheses.

1. Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum provides a unique fingerprint of the molecule's functional groups. The most prominent features are the strong carbonyl absorptions of the imide group.

-

~1770 cm⁻¹ and ~1710 cm⁻¹: These two strong, sharp peaks are characteristic of the symmetric and asymmetric C=O stretching vibrations of the phthalimide ring, respectively. Their presence is a definitive indicator of the imide functionality.[8]

-

~2850-2960 cm⁻¹: These bands correspond to the C-H stretching of the pentyl chain's methylene (CH₂) groups.

-

~1600 cm⁻¹ and ~1470 cm⁻¹: These absorptions are due to C=C stretching vibrations within the aromatic benzene ring of the phthalimide moiety.

-

~720 cm⁻¹: A strong band in this region often indicates the ortho-disubstituted benzene ring.

-

~650 cm⁻¹: A peak in this region can typically be assigned to the C-Br stretching vibration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for confirming the precise molecular structure. While a publicly indexed, peer-reviewed experimental spectrum is not readily available, the expected chemical shifts can be reliably predicted based on established principles.

-

¹H NMR Prediction:

-

δ ~7.85-7.75 ppm (m, 4H): The four protons on the aromatic ring of the phthalimide group. They typically appear as a complex multiplet.

-

δ ~3.70 ppm (t, 2H): The methylene protons adjacent to the phthalimide nitrogen (-N-CH₂ -). They are deshielded by the electronegative nitrogen and carbonyl groups.

-

δ ~3.41 ppm (t, 2H): The methylene protons adjacent to the bromine atom (-CH₂ -Br). They are deshielded by the electronegative bromine.

-

δ ~1.90 ppm (p, 2H): The methylene protons beta to the bromine atom (-CH₂-CH₂ -Br).

-

δ ~1.72 ppm (p, 2H): The methylene protons beta to the nitrogen atom (-N-CH₂-CH₂ -).

-

δ ~1.45 ppm (p, 2H): The central methylene protons of the pentyl chain.

-

-

¹³C NMR Prediction:

-

δ ~168.4 ppm: The carbonyl carbons of the phthalimide group.

-

δ ~134.0 ppm: The two aromatic carbons bearing a hydrogen atom.

-

δ ~132.1 ppm: The two quaternary aromatic carbons attached to the carbonyls.

-

δ ~123.2 ppm: The two aromatic carbons bearing a hydrogen atom.

-

δ ~37.9 ppm: The carbon attached to the nitrogen (-C H₂-N).

-

δ ~33.5 ppm: The carbon attached to the bromine (-C H₂-Br).

-

δ ~32.2 ppm: The carbon beta to the bromine (-CH₂-C H₂-Br).

-

δ ~27.9 ppm: The carbon beta to the nitrogen (-N-CH₂-C H₂-).

-

δ ~25.1 ppm: The central carbon of the pentyl chain.

-

Core Synthetic Protocols

Protocol 1: Synthesis of this compound

This procedure is a direct application of the Gabriel synthesis of primary amines, used here to construct the intermediate itself.[9] It involves the Sₙ2 reaction between potassium phthalimide and an excess of 1,5-dibromopentane. Using an excess of the dibromoalkane is a critical experimental choice; it minimizes the formation of the undesired bis-substituted byproduct, 1,5-bis(phthalimido)pentane.

Reaction Scheme:

Caption: Synthesis via Sₙ2 alkylation of potassium phthalimide.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 equiv) and dry N,N-dimethylformamide (DMF, ~3-4 mL per gram of potassium phthalimide).

-

Reagent Addition: Add 1,5-dibromopentane (3.0 equiv) to the stirred suspension. The large excess favors mono-alkylation.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of potassium phthalimide.

-

Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing a significant volume of cold water. Extract the aqueous phase three times with ethyl acetate or dichloromethane. The organic solvent will dissolve the product, while the inorganic salt (KBr) and excess DMF remain in the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Application in Amine Synthesis (The Ing-Manske Procedure)

The primary utility of this compound is as a precursor to a primary amine. The Ing-Manske procedure, which uses hydrazine hydrate, is the most common and often mildest method for cleaving the phthalimide protecting group.[10]

Reaction Scheme:

Caption: Cleavage of the phthalimide group using hydrazine.

Step-by-Step Methodology:

-

Setup: Dissolve this compound (1.0 equiv) in ethanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (1.2-1.5 equiv) to the solution.

-

Reaction: Heat the mixture to reflux. A voluminous white precipitate of phthalhydrazide will begin to form. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up (Precipitate Removal): Cool the reaction mixture to room temperature. The phthalhydrazide precipitate is often insoluble in the reaction mixture. To ensure complete precipitation and to protonate the desired amine product, acidify the mixture with concentrated HCl.

-

Isolation: Filter the mixture to remove the solid phthalhydrazide. Wash the solid with a small amount of cold ethanol. The desired primary amine is now in the filtrate as its hydrochloride salt.

-

Amine Liberation: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining residue, add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is strongly basic (pH > 12). This deprotonates the ammonium salt, liberating the free primary amine.

-

Extraction: Extract the free amine from the aqueous solution using an organic solvent such as dichloromethane or diethyl ether (perform 3-4 extractions).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the primary amine. Further purification, if necessary, can be achieved by distillation.

Mechanism of Action & Field Insights

The utility of this compound is rooted in the principles of the Gabriel Synthesis. The process can be visualized as a two-stage workflow: Installation and Liberation .

Caption: Logical workflow from phthalimide to primary amine.

-

Expertise in Action: The acidity of the N-H proton in phthalimide (pKa ≈ 8.3) is a key feature, allowing for easy deprotonation with common bases like KOH to form the potent potassium phthalimide nucleophile.[11] This nucleophile cleanly attacks the primary alkyl bromide in an Sₙ2 fashion. The resulting N-alkylphthalimide is no longer nucleophilic, which authoritatively prevents the over-alkylation that would otherwise lead to secondary and tertiary amines. This is the core principle that ensures the synthesis produces a clean, primary amine.[9]

-

Trustworthiness of Protocol: The hydrazinolysis step is a self-validating system. The reaction's endpoint is often visually confirmed by the formation of the phthalhydrazide precipitate, which is driven to completion by its thermodynamic stability and insolubility in the common alcoholic solvents used. This provides a reliable and often high-yielding method for deprotection under conditions that are milder than strong acid or base hydrolysis.[10][12]

Applications in Research and Development

The structure of this compound makes it an ideal linker for tethering amine-containing functionalities to other molecules.

-

Medicinal Chemistry: Phthalimide-containing compounds themselves exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13] More commonly, this compound is used as an intermediate to synthesize more complex drug candidates. The five-carbon chain can serve as a flexible spacer to connect a pharmacophore to another binding element or a solubilizing group.[1]

-

Material Science: The terminal bromide can be converted to other functional groups (e.g., azide, thiol, or alkyne) for use in "click chemistry" or polymerization reactions. This allows for the synthesis of functionalized polymers or the modification of surfaces where the terminal amine, once deprotected, can be used for further conjugation.[1]

-

Agrochemicals: The compound serves as a precursor in designing new active molecules for crop protection, where the introduction of a primary amine handle allows for the construction of novel herbicides, fungicides, or insecticides.[1]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. It is also considered very toxic to aquatic life.[5][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Avoid release to the environment.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

References

- Natural Micron Pharm Tech. This compound.

- PubChem. This compound. [Online] National Center for Biotechnology Information.

- Boron Molecular. This compound: A Versatile Intermediate for Peptide and Organic Synthesis.

- Curley, O. M. S., McCormick, J. E., McElhinney, R. S., & McMurry, T. B. H. (2003). Intermediates in the Ing-Manske reaction. Arkivoc, 2003(13), 180-189.

- Ariffin, A., Khan, M. N., Lan, L. C., May, F. Y., & Yun, C. S. (2011). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines.

- NROChemistry. Gabriel Synthesis: Mechanism & Examples.

- Wikipedia. Gabriel synthesis.

- ResearchGate. 13 C NMR spectrum of phthalimide analog.

- NIST. This compound. [Online] NIST Chemistry WebBook.

- Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925.

- Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. PubMed.

- Organic Chemistry Portal. Phthalimides.

- Infinity Scientific. How to Interpret FTIR Results: A Beginner's Guide.

- Supporting Information: Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. RSC Publishing.

- Jin, X., et al. (2020). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry, 18(3), 442-446.

- Ghorbani-Vaghei, R., & Malaeke, F. (2023).

- Al-Ostath, A. I., et al. (2022).

Sources

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. CAS 954-81-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C13H14BrNO2 | CID 136770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(5-ブロモペンチル)フタルイミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. rsc.org [rsc.org]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. chemscene.com [chemscene.com]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(5-Bromopentyl)phthalimide: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of a Bifunctional Building Block

N-(5-Bromopentyl)phthalimide is a crystalline organic solid that holds significant strategic value in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Its utility stems from a bifunctional molecular architecture: a terminal primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution, and a phthalimide moiety, which serves as a stable and reliable precursor to a primary amine.[3] This combination allows for the controlled, stepwise introduction of a five-carbon amino-terminated spacer into a wide array of molecules.

For researchers and drug development professionals, this compound is not merely a reagent but a versatile building block for constructing complex molecular architectures.[3] The phthalimide group acts as a masked form of a primary amine, preventing the common side reactions associated with free amines (like over-alkylation) during initial synthetic steps.[4] The pentyl chain provides a flexible, lipophilic linker, crucial for modifying the pharmacokinetic properties of drug candidates or for tethering functional units in material science applications.[2][5] This guide provides an in-depth examination of its core properties, field-proven experimental protocols for its synthesis and use, and the chemical logic underpinning its reactivity.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is foundational to its effective use in a laboratory setting. This compound is typically supplied as a white to light yellow or cream-colored crystalline powder.[2][6][7] Key physical and chemical identifiers are summarized below for quick reference.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 954-81-4 | [1][8][9] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [2][8][9] |

| Molecular Weight | 296.16 g/mol | [2][8][9] |

| Appearance | White to light yellow crystalline solid/powder | [2][6][7] |

| Melting Point | 59-64 °C | [8][10][11] |

| Solubility | Insoluble in water; Soluble in solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). | [1][4][9] |

| IUPAC Name | 2-(5-bromopentyl)isoindole-1,3-dione | [7][9] |

| Vapour Pressure | 0.0±0.9 mmHg at 25°C | [1] |

| Storage | Room temperature, in a dry, tightly sealed container away from light. | [2][12] |

Spectroscopic Signature

The identity and purity of this compound are routinely confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: The FTIR spectrum provides clear evidence of the key functional groups. The most prominent peaks are the strong, sharp absorptions corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups of the phthalimide ring, typically found around 1770 cm⁻¹ and 1715 cm⁻¹. The presence of the aromatic ring is indicated by C-H and C=C stretching vibrations, while the alkyl chain and the C-Br bond will show characteristic stretches at lower frequencies.[9][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly informative. The aromatic protons on the phthalimide ring typically appear as two multiplets in the downfield region (~7.7-7.9 ppm). The methylene protons of the pentyl chain will appear as distinct signals, with the protons adjacent to the nitrogen (-N-CH₂-) and bromine (-CH₂-Br) being the most deshielded and appearing furthest downfield within the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (~168 ppm), the aromatic carbons, and the five distinct carbons of the pentyl chain.[9][15]

-

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). A common fragmentation pattern involves the cleavage of the pentyl chain, often leading to a prominent peak corresponding to the phthalimide cation at m/z 160.[9]

Part 2: Synthesis and Reactivity

The true power of this compound lies in its predictable and versatile reactivity. It is most commonly prepared via the Gabriel synthesis and is subsequently used as an alkylating agent.

Core Chemical Principles

-

The Gabriel Synthesis: This classic method provides a controlled route to primary amines, avoiding the over-alkylation that plagues direct alkylation of ammonia.[4][16] The process begins with the deprotonation of phthalimide, a weakly acidic compound (pKa ≈ 8.3), to form the highly nucleophilic phthalimide anion.[4] This anion then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide.[17][18] For the synthesis of this compound, 1,5-dibromopentane is used as the alkyl halide, with an excess of the dihalide favoring the mono-alkylation product.[19]

-

Sₙ2 Reactivity of the Alkyl Bromide: The terminal bromo group on the pentyl chain is attached to a primary carbon, making it an ideal substrate for Sₙ2 reactions.[20] It readily reacts with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates, carbanions) to form a new carbon-nucleophile bond, effectively tethering the protected amino-pentyl linker to a molecule of interest.[5][21]

-

Phthalimide Deprotection (The Ing-Manske Procedure): The final step to reveal the primary amine is the cleavage of the robust phthalimide group. While acidic or basic hydrolysis is possible, it requires harsh conditions. The most widely accepted and milder method is the Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcoholic solvent like ethanol.[1][8] Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable, cyclic phthalhydrazide precipitate and liberating the desired primary amine.[22][23]

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Gabriel Synthesis, adapted for this specific substrate.[7][19]

Causality: The choice of a large excess of 1,5-dibromopentane serves a dual purpose: it acts as both the reactant and the solvent, and the high concentration statistically favors the formation of the mono-substituted product over the di-substituted byproduct. DMF is an alternative polar aprotic solvent that excels at promoting Sₙ2 reactions.[4][24]

Caption: Workflow for the Gabriel synthesis of this compound.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq) and a significant excess of 1,5-dibromopentane (5.0 eq).[19][25]

-

Reaction: Heat the stirred mixture to 115°C in an oil bath. The reaction is typically heterogeneous at the start. Maintain this temperature for 15 hours. Progress can be monitored by TLC, observing the disappearance of the phthalimide salt.[19]

-

Workup: Cool the reaction mixture to approximately 80°C. Cautiously add water to the mixture with vigorous stirring. This step dissolves the potassium bromide byproduct. Transfer the mixture to a separatory funnel and remove the aqueous layer.[19]

-

Purification:

-

Remove the excess 1,5-dibromobutane from the organic phase via vacuum distillation.[19]

-

The crude solid residue is then recrystallized from a suitable alcohol, such as ethanol or isopropanol, to yield the pure this compound as a white crystalline solid.[19]

-

Filter the crystals, wash with a small amount of cold alcohol, and dry under vacuum.

-

Experimental Protocol 2: Deprotection to Yield 5-Aminopentan-1-ol (Illustrative Example)

This protocol demonstrates the utility of this compound in synthesizing a bifunctional molecule, first via Sₙ2 and then deprotection. We will illustrate by converting it to N-(5-hydroxypentyl)phthalimide, followed by deprotection.

Causality: The Ing-Manske procedure is chosen for its mild and neutral conditions, which preserves a wide variety of other functional groups in the molecule.[1] Hydrazine is a potent nucleophile that efficiently cleaves the imide. The phthalhydrazide byproduct is generally insoluble in the reaction solvent, allowing for easy removal by filtration.[2]

Caption: Two-step workflow: Sₙ2 reaction followed by phthalimide deprotection.

Methodology:

-

Sₙ2 Reaction (Synthesis of N-(5-hydroxypentyl)phthalimide):

-

Dissolve this compound (1.0 eq) in a suitable solvent mixture like aqueous acetone.

-

Add sodium hydroxide (1.2 eq) and heat the mixture to reflux for several hours until TLC indicates consumption of the starting material.

-

Cool the reaction, remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate. Dry the organic layer and concentrate to obtain the intermediate alcohol.

-

-

Deprotection (Ing-Manske Procedure):

-

Setup: Dissolve the N-(5-hydroxypentyl)phthalimide intermediate (1.0 eq) in ethanol in a round-bottom flask equipped with a stirrer and reflux condenser.[10][23]

-

Reagent Addition: Add hydrazine hydrate (typically 1.5-2.0 eq) to the solution.[23][26]

-

Reaction: Heat the mixture to reflux. A white precipitate of phthalhydrazide will begin to form. Continue refluxing for 2-4 hours or until TLC analysis shows the complete disappearance of the starting material.[23]

-

Workup: Cool the reaction mixture to room temperature. The phthalhydrazide precipitate can be removed by filtration.

-

Purification: Acidify the filtrate with concentrated HCl to protonate the product amine, making it water-soluble. Wash with a solvent like DCM to remove any organic impurities. Basify the aqueous layer and extract the free amine product into an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield the final product, 5-aminopentan-1-ol.

-

Part 3: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care.

-

Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[8][9][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.[12]

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption and degradation.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[27]

Conclusion

This compound serves as a quintessential example of a molecular tool that enables complex and controlled synthetic strategies. Its predictable reactivity, governed by the principles of Sₙ2 reactions and the robust nature of the phthalimide protecting group, makes it an invaluable asset for researchers. The protocols detailed herein represent field-tested, reliable methods for its synthesis and subsequent use. By understanding the fundamental chemical properties and applying these validated experimental procedures, scientists in drug discovery and materials development can effectively leverage this versatile building block to achieve their synthetic goals.

References

- Natural Micron Pharm Tech. This compound. [Link]

- Autechaux. (2025). This compound: A Versatile Intermediate for Peptide and Organic Synthesis. [Link]

- PubChem. This compound. [Link]

- Wikipedia. Gabriel synthesis. [Link]

- ResearchGate. (2023). 13 C NMR spectrum of phthalimide analog. [Link]

- chemeurope.com. Hydrazine#Deprotection_of_phthalimides. [Link]

- Perlego. Gabriel Synthesis | Overview & Research Examples. [Link]

- J&K Scientific LLC. (2025). Gabriel Synthesis. [Link]

- Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

- Royal Society of Chemistry.

- Natural Micron Pharm Tech. This compound. [Link]

- Organic Syntheses. potassium phthalimide. [Link]

- Semantic Scholar. Supporting Information for Development of Novel Chemoenzymatic Route to Enantiomerically Enriched β-Adrenolytic Agents. [Link]

- ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. [Link]

- PubMed. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]

- Organic Syntheses. Phthalimide, N-(2-bromoethyl). [Link]

- Google Patents. US20040176613A1 - Method for preparing n-(ω-bromoalkyl)phthalimides.

- Master Organic Chemistry. (2012). The SN2 Mechanism. [Link]

- PubMed. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]

- ACS Publications. (2022). SN2 Reactions with an Ambident Nucleophile: A Benchmark Ab Initio Study. [Link]

- Google Patents. FR2830011A1 - Preparation of N-(omega-bromoalkyl)phthalimides.

- NIH National Center for Biotechnology Information.

- Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. [Link]

- OpenStax. (2023). 11.3 Characteristics of the SN2 Reaction. [Link]

- YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]

Sources

- 1. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. rsc.org [rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Gabriel_synthesis [chemeurope.com]

- 9. This compound | C13H14BrNO2 | CID 136770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound 95 954-81-4 [sigmaaldrich.com]

- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 17. perlego.com [perlego.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

- 20. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. m.youtube.com [m.youtube.com]

- 25. FR2830011A1 - Preparation of N-(omega-bromoalkyl)phthalimides useful as pharmaceutical intermediates, by condensing a potassium phthalimide with an alpha omega dibromoalkane - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-(5-Bromopentyl)phthalimide: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate, widely utilized for its bifunctional nature that incorporates a stable phthalimide protective group and a reactive terminal bromide. This guide provides a comprehensive overview of its core physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and delves into its significant applications in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. The causality behind experimental choices and the validation inherent in the described protocols are emphasized to ensure scientific integrity and reproducibility.

Core Molecular Attributes and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to pale yellow powder.[1][2] Its structure is foundational to its utility, featuring a phthalimide group that serves as a masked primary amine and a five-carbon alkyl chain terminating in a bromine atom, which is an excellent leaving group for nucleophilic substitution reactions.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [1][3][4] |

| Molecular Weight | 296.16 g/mol | [1][3][4] |

| Monoisotopic Mass | 295.02079 Da | [3] |

| CAS Number | 954-81-4 | [1][4] |

| IUPAC Name | 2-(5-bromopentyl)isoindole-1,3-dione | [2][3] |

Physicochemical Data

These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Appearance | White to cream or pale yellow powder/crystals | [1][2] |

| Melting Point | 59-64 °C | |

| Solubility | Insoluble in water | |

| Topological Polar Surface Area | 37.4 Ų | [3] |

Synthesis and Mechanism: The Gabriel Synthesis

This compound is itself a product of the Gabriel synthesis, a robust method for creating primary amines by avoiding the over-alkylation common with direct alkylation of ammonia.[5][6] The synthesis involves the N-alkylation of potassium phthalimide. The choice of phthalimide is critical; the nitrogen is flanked by two electron-withdrawing carbonyl groups, increasing the acidity of the N-H proton (pKa ≈ 8.3) and allowing for easy deprotonation while rendering the resulting N-alkylated product less nucleophilic, thus preventing further reaction.[5]

The overall workflow can be visualized as a two-step process: N-alkylation followed by purification.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for synthesizing this compound from potassium phthalimide and 1,5-dibromopentane. The choice of a dipolar aprotic solvent like DMF accelerates the SN2 reaction.[7]

Materials:

-

Potassium Phthalimide (1.0 eq)

-

1,5-Dibromopentane (3.0 eq, excess to minimize dialkylation)

-

Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Isopropanol

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, Buchner funnel, filter paper

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add potassium phthalimide (1.0 eq) and anhydrous DMF. Begin stirring to form a suspension.

-

Addition of Alkyl Halide: Add 1,5-dibromopentane (3.0 eq) to the suspension. The use of excess dibromopentane favors the mono-alkylation product.

-

N-Alkylation: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phthalimide spot is consumed.

-

Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. This will precipitate the crude product and dissolve the DMF and unreacted salts.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from hot isopropanol. The pure product will crystallize upon cooling.

-

Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry in vacuo.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.[3]

Core Applications in Research and Development

This compound is not an end-product but a versatile building block.[1][8] Its utility stems from the ability to use the terminal bromide for nucleophilic substitution, followed by the deprotection of the phthalimide group to reveal a primary amine.

Synthesis of Primary Amines (The Gabriel Amine Synthesis)

This is the canonical application. The N-alkylphthalimide is a stable intermediate that can be cleanly converted to a primary amine. The Ing-Manske procedure, using hydrazine, is a common and effective method for the cleavage step because it proceeds under mild conditions and produces a stable phthalhydrazide precipitate that is easily removed.[6][7]

Caption: General pathway for primary amine synthesis via this compound.

Pharmaceutical and Agrochemical Intermediate

The compound serves as a crucial linker and precursor in synthesizing more complex molecules.[1] The pentyl chain provides spacing and flexibility, while the terminal functional groups allow for covalent attachment to other moieties.

-

Pharmaceuticals: It is used to synthesize active pharmaceutical ingredients (APIs), including heterocyclic drugs and other bioactive molecules where a primary amine tethered to a five-carbon chain is required.[1][8]

-

Drug Delivery: It is employed in preparing functionalized lipids and polymers for advanced drug delivery systems, enhancing drug targeting and efficacy.[8]

-

Agrochemicals: It acts as a precursor for novel herbicides, fungicides, and insecticides, where the final structure's biological activity is tuned by modifications starting from this intermediate.[1]

Material Science Applications

In material science, this compound is used to modify surfaces or be incorporated into polymer backbones.[1] The phthalimide-protected amine can be introduced into a material, and subsequent deprotection reveals a reactive primary amine on the surface for further functionalization, such as grafting other molecules or changing surface properties.[1]

Safety and Handling

This compound should be handled with standard laboratory precautions. It is classified as an irritant to the skin, eyes, and respiratory system.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[1]

-

Hazards: Acute toxicity (oral) and may cause skin sensitization.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its value is derived from the predictable reactivity of its terminal bromide and the stability of the phthalimide protecting group, which allows for the clean, high-yield production of primary amines. For researchers in drug discovery, agrochemicals, and material science, a thorough understanding of its properties and reaction mechanisms is essential for leveraging its full synthetic potential.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Natural Micron Pharm Tech. (n.d.). This compound.

- Pharmaffiliates. (n.d.). This compound: A Versatile Intermediate for Peptide and Organic Synthesis.

- Organic Chemistry, 2nd ed. (n.d.). Gabriel Synthesis. Cambridge University Press.

- Organic Chemistry Portal. (n.d.). Gabriel Synthesis.

- Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.

- Chemistry LibreTexts. (2023). Gabriel Synthesis.

- Wikipedia. (n.d.). Gabriel synthesis.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

Sources

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C13H14BrNO2 | CID 136770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Solubility of N-(5-Bromopentyl)phthalimide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(5-Bromopentyl)phthalimide, a key intermediate in pharmaceutical and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted exploration of the topic. It synthesizes theoretical principles governing solubility with available empirical data for the parent compound, phthalimide, and related N-alkylphthalimides, to project the solubility profile of this compound. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of the solubility of this compound in a range of common organic solvents.

Introduction: The Significance of this compound and Its Solubility

This compound is a versatile bifunctional molecule widely employed in organic synthesis. The phthalimide group serves as a masked primary amine, a cornerstone of the Gabriel synthesis, while the terminal bromine atom provides a reactive site for nucleophilic substitution. This dual functionality makes it an invaluable building block for the construction of complex molecules, including pharmacologically active compounds and functionalized materials.

The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in a laboratory and industrial setting. An intimate understanding of its solubility behavior is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient reaction kinetics. Selecting a solvent in which this compound is sufficiently soluble is the first step in designing a successful synthetic route.

-

Purification and Crystallization: The differential solubility of a compound in various solvents is the basis for purification techniques such as recrystallization. Knowledge of its solubility profile allows for the rational selection of solvent systems to achieve high purity.

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of different formulation strategies.

This guide aims to provide a robust framework for understanding and experimentally determining the solubility of this compound, empowering researchers to optimize its use in their scientific endeavors.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid and the dissolved state. The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. This principle is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The molecular structure of this compound offers key insights into its expected solubility:

-

The Phthalimide Moiety: This large, planar, and relatively polar group contains two carbonyl groups and a nitrogen atom. The carbonyl oxygens can act as hydrogen bond acceptors. The imide proton of the parent phthalimide is acidic and can act as a hydrogen bond donor; however, in this compound, this proton is replaced by the alkyl chain. The aromatic ring contributes to van der Waals interactions.

-

The 5-Bromopentyl Chain: This C5 alkyl chain is nonpolar and will contribute to the compound's solubility in less polar solvents. The terminal bromine atom adds a degree of polarity and a potential site for dipole-dipole interactions.

The interplay of these structural features suggests that this compound will exhibit a nuanced solubility profile, favoring solvents that can effectively interact with both its polar and nonpolar regions.

dot graph TD { subgraph "this compound Structure" A["Phthalimide Moiety (Polar)Aromatic Ring, Carbonyls"] B["5-Bromopentyl Chain (Nonpolar)Alkyl Chain"] end

}

Solubility Prediction Logic

Solubility Profile: Qualitative and Quantitative Insights

Qualitative Solubility of this compound

Based on available safety data sheets and chemical supplier information, the following qualitative solubility profile has been established:

| Solvent | Solubility | Reference |

| Dichloromethane | Soluble | [1] |

| Acetone | Soluble | [1] |

| Water | Limited to almost insoluble (0.025 g/L at 25 °C) | [1][2] |

This qualitative data aligns with the theoretical framework. The solubility in moderately polar aprotic solvents like dichloromethane and acetone suggests that these solvents effectively solvate both the polar phthalimide head and the nonpolar alkyl chain. The very low water solubility is expected due to the large hydrophobic pentyl group.

Quantitative Solubility of Phthalimide: A Foundational Reference

A comprehensive study on the solubility of the parent compound, phthalimide, provides invaluable quantitative data. This data serves as a strong baseline for estimating the solubility of this compound. The presence of the N-pentyl chain is expected to increase solubility in less polar solvents and decrease it in highly polar solvents compared to the parent phthalimide.

The following table summarizes the mole fraction solubility of phthalimide in various organic solvents at different temperatures.

| Solvent | 283.15 K (10 °C) | 293.15 K (20 °C) | 303.15 K (30 °C) | 313.15 K (40 °C) |

| Acetone | 0.0453 | 0.0632 | 0.0865 | 0.1167 |

| Ethyl Acetate | 0.0234 | 0.0335 | 0.0471 | 0.0649 |

| Methanol | 0.0098 | 0.0143 | 0.0205 | 0.0288 |

| Ethanol | 0.0071 | 0.0104 | 0.0151 | 0.0215 |

| n-Propanol | 0.0055 | 0.0081 | 0.0118 | 0.0169 |

| Isopropanol | 0.0052 | 0.0078 | 0.0114 | 0.0165 |

| n-Butanol | 0.0046 | 0.0069 | 0.0101 | 0.0146 |

| Acetonitrile | 0.0089 | 0.0131 | 0.0187 | 0.0264 |

| Toluene | 0.0011 | 0.0017 | 0.0026 | 0.0039 |

Data extracted from: "Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents," The Journal of Chemical Thermodynamics, 2016.

Interpretation for this compound:

-

Increased Solubility in Less Polar Solvents: The addition of the nonpolar 5-bromopentyl chain will likely enhance the solubility of this compound in solvents like toluene and ethyl acetate compared to the parent phthalimide.

-

Decreased Solubility in Polar Protic Solvents: The hydrophobic effect of the alkyl chain will likely lead to a decrease in solubility in polar protic solvents such as methanol and ethanol.

-

Good Solubility in Moderately Polar Aprotic Solvents: Solvents like acetone and acetonitrile are expected to remain good solvents, effectively solvating both the polar and nonpolar portions of the molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and accurate solubility data for this compound, a rigorous experimental protocol is essential. The gravimetric method is a robust and widely applicable technique that does not require chromophores for spectroscopic analysis and is suitable for a broad range of organic solvents.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated in various units (e.g., g/100 mL, mol/L).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Gravimetric Solubility Determination Workflow

Step-by-Step Experimental Protocol

Materials:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

-

Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

-

Solvent Evaporation:

-

Transfer the collected aliquot to a pre-weighed, clean, and dry vial. Record the initial mass of the vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Mass Determination:

-

Once the solvent is completely removed and the solute is dry, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (mass of solute in g / volume of aliquot in mL) * 100

-

Solubility (mol/L) = (mass of solute in g / molecular weight of solute) / volume of aliquot in L

-

-

Self-Validation and Trustworthiness:

-

Triplicate Measurements: Each solubility determination should be performed in triplicate to ensure the precision and reliability of the results.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Consistent solubility values over time indicate that equilibrium has been established.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials and report their source and purity.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By integrating theoretical principles with available empirical data, a predictive framework for its solubility has been established. The provided step-by-step experimental protocol for gravimetric determination offers a reliable method for obtaining precise quantitative data. A thorough understanding of the solubility of this compound is indispensable for its effective application in organic synthesis and pharmaceutical development. The information and methodologies presented herein are intended to empower researchers to make informed decisions regarding solvent selection and to generate high-quality, reproducible solubility data.

References

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

- Yalkowsky, S. H., & He, Y. (2003).

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

- PubChem. (n.d.). This compound.

- ChemSrc. (n.d.). This compound.

- Molbase. (n.d.). This compound.

- Chen, G., et al. (2016). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. The Journal of Chemical Thermodynamics, 93, 194-200. [Link]

- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 617-621. [Link]

- University of Toronto Scarborough. (n.d.). Solubility.

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility and Intermolecular Forces.

- International Union of Pure and Applied Chemistry. (n.d.). IUPAC Gold Book - solubility.

Sources

melting point of pure N-(5-Bromopentyl)phthalimide

An In-depth Technical Guide to the Melting Point of Pure N-(5-Bromopentyl)phthalimide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal bifunctional reagent in modern organic synthesis, serving as a cornerstone for the construction of complex molecules in pharmaceutical and materials science.[1][2] Its utility as a protected primary amine precursor makes it invaluable in the development of active pharmaceutical ingredients (APIs), including heterocyclic drugs and therapeutic peptides.[1][2][3] The physical properties of this solid, crystalline compound are direct indicators of its purity. Among these, the melting point is the most critical and readily accessible metric. This guide provides a comprehensive exploration of the , detailing the underlying principles, validated protocols for synthesis and purification, and a definitive methodology for its accurate determination. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of this intermediate for reproducible and successful outcomes.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical identity is fundamental to its application. This compound is a white to light-yellow crystalline solid at room temperature.[1][4][5] Its identity is confirmed by a unique set of identifiers and properties, summarized below.

| Property | Value | Source(s) |

| CAS Number | 954-81-4 | [1][5][6][7] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [1][4][6] |

| Molecular Weight | 296.16 g/mol | [1][6][8] |

| IUPAC Name | 2-(5-bromopentyl)isoindole-1,3-dione | [6] |

| Appearance | Light yellow to white powder/crystalline solid | [1][4][5] |

| Reported Melting Point | 59-64 °C (for 95% purity) | [8] |

The Imperative of Purity: Melting Point as a Quality Metric

In the realm of synthetic chemistry, particularly for drug development, the purity of a reagent is not merely a desirable attribute but a prerequisite for safety, efficacy, and reproducibility. The melting point serves as a highly sensitive barometer for the purity of a crystalline solid.

The Principle of Melting Point Depression: The presence of even minor impurities disrupts the crystalline lattice structure of a solid. To transition from this disordered solid state to a liquid state requires less energy than for a pure, well-ordered crystal. This phenomenon results in two observable effects:

-

A Depression of the Melting Point: The observed melting point will be lower than that of the pure substance.

-

A Broadening of the Melting Range: The transition from solid to liquid will occur over a wider temperature range (e.g., 4-5 °C) rather than a sharp, narrow range (typically <1 °C for a very pure compound).

Therefore, achieving a sharp and consistent melting point is the primary objective of the synthesis and purification protocols described herein. A narrow melting range provides a self-validating checkpoint for the successful removal of starting materials, solvents, and reaction byproducts.

Synthesis of High-Purity this compound: A Validated Protocol

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically an adaptation of the Gabriel synthesis. This protocol is designed to maximize yield and purity by controlling reaction stoichiometry and conditions.

Reaction Scheme

The synthesis proceeds in two main stages: the formation of the potassium phthalimide nucleophile followed by its reaction with 1,5-dibromopentane.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Phthalimide

-

Potassium Hydroxide (KOH)

-

1,5-Dibromopentane

-

Ethanol (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Preparation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide in hot ethanol. In a separate flask, dissolve a stoichiometric equivalent (1.0 eq) of KOH in minimal ethanol. Add the KOH solution dropwise to the phthalimide solution while stirring. A voluminous white precipitate of potassium phthalimide will form immediately. Cool the mixture in an ice bath to maximize precipitation, then filter the solid under vacuum. Wash the precipitate with cold ethanol and acetone to remove any unreacted starting materials and dry thoroughly. This step is critical as any residual water or phthalimide will interfere with the subsequent reaction.

-

N-Alkylation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the dried potassium phthalimide (1.0 eq) and a significant excess of 1,5-dibromopentane (3.0-5.0 eq). The large excess of the dibromoalkane is a key causal choice; it statistically favors the formation of the desired mono-substituted product over the undesired bis-phthalimide byproduct.

-

Reaction: Heat the reaction mixture to reflux (approximately 180-190°C) with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. After cooling, remove the excess 1,5-dibromopentane via vacuum distillation. b. The remaining residue contains the crude product and potassium bromide (KBr) salt. Extract the crude product by adding dichloromethane (DCM), which will dissolve the organic product but not the inorganic salt. c. Filter the mixture to remove the KBr. d. Wash the DCM filtrate sequentially with water, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification to Analytical Grade: The Key to a Sharp Melting Point

The crude product from synthesis will contain residual starting materials and byproducts, leading to a depressed and broad melting point. Recrystallization is the definitive method for purifying the solid to analytical grade.

Purification and Validation Workflow

Caption: Workflow for purification and melting point validation.

Recrystallization Protocol

-

Solvent Selection: Isopropanol or ethanol are excellent solvent choices. The ideal solvent dissolves the compound completely when hot but sparingly when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid just dissolves completely.

-

Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step prevents these impurities from being incorporated into the newly formed crystals.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential as it promotes the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the purified product.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Definitive Melting Point Determination

With a purified, dry sample, the melting point can be accurately determined.

Protocol:

-

Sample Preparation: Ensure the crystalline sample is completely dry. A small amount of residual solvent can act as an impurity and depress the melting point. Finely crush the crystals into a powder.

-

Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a depth of 2-3 mm. Proper packing ensures efficient and uniform heat transfer.

-

Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating Rate: Heat rapidly to about 15-20 °C below the expected melting point (approx. 62 °C). Then, decrease the heating rate to 1-2 °C per minute. A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts completely (T₂). The melting range is T₁ - T₂.

Interpretation of Results

The data obtained from the melting point analysis provides direct, actionable feedback on the purity of the this compound sample.

| Observation | Interpretation | Action Required |

| Sharp Range (e.g., 62.5 - 63.5 °C) | High Purity. The sample is suitable for most synthetic applications. | Proceed with intended use. |

| Broad Range (e.g., 58 - 62 °C) | Impurities Present. Likely residual starting materials or byproducts. | Repeat recrystallization. |

| Depressed & Broad Range | Significant Impurities. The sample is not pure. | Re-evaluate purification or synthesis work-up steps. |

| Sample appears wet/shrinks before melting | Residual Solvent. The sample is not completely dry. | Dry the sample under high vacuum for an extended period and re-measure. |

Conclusion

The melting point of this compound is not a static value but a dynamic indicator of its purity. While commercial grades may exhibit a melting range of 59-64 °C[8], a highly purified, analytically pure sample should exhibit a significantly sharper and more consistent melting point, expected in the range of 62-64 °C . Adherence to the detailed synthesis, purification, and measurement protocols outlined in this guide enables researchers to produce and validate high-purity this compound. This ensures the integrity of subsequent experimental work, leading to more reliable and reproducible outcomes in drug discovery and materials science.

References

- This compound. (n.d.). Natural Micron Pharm Tech.

- This compound. (n.d.). PubChem.

- 4-bromo-N-(4-bromophenyl)benzamide. (n.d.). Chemsrc.

- da Silva, G. V. J., et al. (2017). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Molecules, 22(5), 729. [Link]

- Phthalimide, N-(2-bromoethyl)-. (n.d.). Organic Syntheses.

- β-BROMOETHYLPHTHALIMIDE. (n.d.). Organic Syntheses.

Sources

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. nbinno.com [nbinno.com]

- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 6. This compound | C13H14BrNO2 | CID 136770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound 95 954-81-4 [sigmaaldrich.com]

1H NMR and 13C NMR spectra of N-(5-Bromopentyl)phthalimide

A-Z Spectroscopic Guide: N-(5-Bromopentyl)phthalimide

Abstract

This comprehensive technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation. It offers not only a thorough assignment of proton and carbon signals but also explains the underlying chemical principles governing their observed shifts and multiplicities. Furthermore, this guide includes a validated, step-by-step experimental protocol for sample preparation and data acquisition, ensuring reproducibility and accuracy in the laboratory setting.

Introduction

This compound is a key synthetic intermediate widely utilized in medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive bromoalkane terminus and a stable phthalimide protecting group, makes it a versatile building block for introducing aminopentyl chains in Gabriel synthesis and related reactions.[1] Accurate structural confirmation of this compound is paramount to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[2] This guide provides a detailed examination of the ¹H and ¹³C NMR spectra, offering a foundational reference for scientists working with this reagent.

Foundational NMR Principles for Structural Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[2] When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy promotes transitions between these states, and the precise frequency required is highly sensitive to the local electronic environment of each nucleus.[3]

-

Chemical Shift (δ): This is the resonant frequency of a nucleus relative to a standard, reported in parts per million (ppm). The chemical shift is dictated by the degree of "shielding" or "deshielding" of a nucleus by surrounding electrons. Electronegative atoms, like oxygen, nitrogen, and bromine, withdraw electron density, deshielding nearby nuclei and causing their signals to appear at a higher chemical shift (downfield).[4]

-

Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of neighboring nuclei through the intervening chemical bonds. It results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms.[5]

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.[3]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the bromopentyl chain. The electron-withdrawing effects of the phthalimide carbonyl groups and the terminal bromine atom are the primary influences on the chemical shifts of the adjacent methylene groups.

Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-Ar | 7.85 - 7.82 | Multiplet | 2H | - | Phthalimide Protons (AA') |

| H-Ar' | 7.72 - 7.69 | Multiplet | 2H | - | Phthalimide Protons (BB') |

| H-a | 3.68 | Triplet | 2H | 7.2 | N-CH₂ -(CH₂)₃-Br |

| H-e | 3.41 | Triplet | 2H | 6.8 | N-(CH₂)₄-CH₂ -Br |

| H-d | 1.89 | Quintet | 2H | 7.0 | N-(CH₂)₃-CH₂ -CH₂-Br |

| H-b | 1.72 | Quintet | 2H | 7.5 | N-CH₂-CH₂ -(CH₂)₂-Br |

| H-c | 1.50 | Quintet | 2H | 7.6 | N-(CH₂)₂-CH₂ -(CH₂)₂-Br |

Note: Actual chemical shifts can vary slightly based on solvent and spectrometer frequency.

Detailed Peak Assignments

-

Aromatic Protons (H-Ar, H-Ar'): The phthalimide group contains two sets of chemically equivalent but magnetically non-equivalent protons, resulting in a complex second-order AA'BB' or AA'XX' spin system.[6][7] These protons appear as two multiplets in the downfield region (δ 7.6-7.9 ppm) due to the deshielding effect of the aromatic ring currents and the adjacent carbonyl groups.[8]

-

Methylene Protons α to Nitrogen (H-a): The protons on the carbon directly attached to the phthalimide nitrogen (C-a) are significantly deshielded by the electronegative nitrogen and the two carbonyl groups. They appear as a triplet around δ 3.68 ppm, split by the adjacent H-b protons.

-

Methylene Protons α to Bromine (H-e): The protons on the carbon bonded to the terminal bromine atom (C-e) are deshielded by the electronegative bromine.[4] This results in a triplet at approximately δ 3.41 ppm, split by the neighboring H-d protons.

-

Aliphatic Methylene Protons (H-b, H-c, H-d): The remaining three methylene groups of the pentyl chain appear as overlapping multiplets (quintets) in the upfield region (δ 1.4-2.0 ppm). Their chemical shifts are influenced by their distance from the two electron-withdrawing groups at either end of the chain. H-d is adjacent to the CH₂Br group, H-b is adjacent to the N-CH₂ group, and H-c is the central, most shielded methylene group.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| C=O | 168.3 | Phthalimide C =O |

| C-Ar (quat) | 133.9 | Phthalimide Quaternary C |

| C-Ar (CH) | 132.1 | Phthalimide C H |

| C-Ar' (CH) | 123.2 | Phthalimide C H |

| C-a | 37.8 | N-C H₂- |

| C-e | 33.5 | -C H₂-Br |

| C-d | 32.3 | -(CH₂)₂-C H₂-CH₂Br |

| C-b | 28.2 | N-CH₂-C H₂- |

| C-c | 25.8 | N-(CH₂)₂-C H₂-(CH₂)₂- |

Note: Actual chemical shifts can vary slightly based on solvent and spectrometer frequency.

Detailed Peak Assignments

-

Carbonyl Carbon (C=O): The most deshielded signal in the spectrum, appearing around δ 168.3 ppm, is characteristic of the imide carbonyl carbons.

-

Aromatic Carbons (C-Ar): The four aromatic carbons appear in the δ 120-135 ppm range. The quaternary carbons to which the carbonyls are attached are found at δ 133.9 ppm, while the protonated aromatic carbons appear at δ 132.1 and 123.2 ppm.[9]

-

Aliphatic Carbons (C-a to C-e): The chemical shifts of the pentyl chain carbons are influenced by the electronegativity of the attached heteroatoms. The carbon attached to nitrogen (C-a) appears around δ 37.8 ppm. The carbon bearing the bromine (C-e) is found at approximately δ 33.5 ppm. The remaining methylene carbons (C-b, C-c, C-d) resonate at higher fields (further upfield), with the central carbon (C-c) being the most shielded at δ 25.8 ppm.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for the preparation and analysis of this compound.

Materials and Equipment

-

This compound (≥95% purity)

-

Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes[10]

-

Vortex mixer

-

Pasteur pipette

-

NMR Spectrometer (e.g., 400 MHz or higher)